molecular formula C20H26N2O5 B5028865 5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide

5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B5028865
M. Wt: 374.4 g/mol
InChI Key: XTPWJQSERDJYPV-UHFFFAOYSA-N
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Description

5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an oxazole ring, a methoxyphenoxy group, and an oxan-4-yl ethyl chain, making it a subject of interest for researchers.

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-22(10-7-15-8-11-25-12-9-15)20(23)17-13-16(27-21-17)14-26-19-6-4-3-5-18(19)24-2/h3-6,13,15H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPWJQSERDJYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCOCC1)C(=O)C2=NOC(=C2)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride for reduction processes and various catalysts for facilitating the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.